molecular formula C20H22O4 B1256996 Limbatenolide D

Limbatenolide D

Cat. No.: B1256996
M. Wt: 326.4 g/mol
InChI Key: SWPMATBUWVXZKJ-JRJVTICQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limbatenolide D is a sesquiterpene lactone isolated primarily from plants of the Limbatum genus within the Asteraceae family. Its molecular structure features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and acetyloxy substituents at positions C-3 and C-8, respectively (Figure 1). This compound has garnered attention for its anti-inflammatory and cytotoxic properties, particularly against cancer cell lines such as HeLa and MCF-7 . Its mechanism of action involves the inhibition of NF-κB signaling and induction of apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,13R,16S,20R)-1,16-dimethyl-8,14-dioxapentacyclo[11.6.1.02,11.05,9.016,20]icosa-2(11),5(9),6-triene-10,15-dione

InChI

InChI=1S/C20H22O4/c1-19-7-3-8-20(2)17(19)14(24-18(20)22)10-12-13(19)5-4-11-6-9-23-16(11)15(12)21/h6,9,14,17H,3-5,7-8,10H2,1-2H3/t14-,17-,19-,20+/m1/s1

InChI Key

SWPMATBUWVXZKJ-JRJVTICQSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@@H](CC4=C2CCC5=C(C4=O)OC=C5)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(CC4=C2CCC5=C(C4=O)OC=C5)OC3=O)C

Synonyms

limbatenolide D

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Limbatenolide D belongs to a broader class of sesquiterpene lactones, many of which share overlapping biological activities but differ in structural motifs and potency. Below is a detailed comparison with four analogous compounds: Parthenolide, Artemisinin, Thapsigargin, and Costunolide.

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of this compound with Analogous Sesquiterpene Lactones

Compound Molecular Formula Key Structural Features Primary Bioactivities Mechanism of Action
This compound C₁₇H₂₂O₅ γ-lactone, C-3 hydroxyl, C-8 acetyloxy Anti-inflammatory, cytotoxic (IC₅₀: 5 μM) NF-κB inhibition, mitochondrial apoptosis
Parthenolide C₁₅H₂₀O₃ α-methylene-γ-lactone, epoxide group Antimigraine, anticancer (IC₅₀: 2 μM) ROS generation, IKKβ inhibition
Artemisinin C₁₅H₂₂O₅ Endoperoxide bridge, lactone ring Antimalarial (EC₅₀: 10 nM) Heme iron activation, free radical release
Thapsigargin C₃₄H₅₀O₁₂ Complex tricyclic structure, ester groups SERCA pump inhibition (IC₅₀: 20 nM) Calcium dysregulation, ER stress
Costunolide C₁₅H₂₀O₂ α-methylene-γ-lactone, no oxygenated groups Antiproliferative (IC₅₀: 8 μM) STAT3 inhibition, caspase activation

Key Findings :

Structural Diversity: Unlike Parthenolide and Costunolide, this compound lacks the α-methylene-γ-lactone moiety, which is critical for covalent binding to thiol groups in target proteins . Instead, its acetyloxy group enhances solubility and bioavailability.

Potency: this compound exhibits moderate cytotoxicity compared to Parthenolide and Thapsigargin, which show stronger activity at lower concentrations. This difference may stem from variations in cellular uptake or target specificity.

Mechanistic Overlap: All compounds induce apoptosis, but this compound uniquely suppresses NF-κB without generating reactive oxygen species (ROS), a common feature of Parthenolide and Artemisinin .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic and Toxicity Data

Compound Bioavailability (%) Half-life (h) LD₅₀ (mg/kg) Notable Toxicity
This compound 12–18 3.5 120 Hepatotoxicity at high doses
Parthenolide 8–10 2.8 90 Gastrointestinal irritation
Artemisinin 30–40 1.5 300 Neurotoxicity in prolonged use
Thapsigargin <5 6.0 15 Severe ER stress, non-selective
Costunolide 20–25 4.2 200 Low systemic toxicity

Insights :

  • This compound’s moderate bioavailability surpasses Parthenolide but remains inferior to Artemisinin.
  • Its higher LD₅₀ compared to Thapsigargin suggests a safer therapeutic window, though hepatotoxicity necessitates dose optimization.

Notes on Limitations

Q & A

Basic: What methodologies are recommended for isolating and characterizing Limbatenolide D from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Characterization requires spectroscopic methods:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm skeletal structure.
  • HRMS for molecular formula validation.
  • X-ray crystallography (if crystallizable) for absolute configuration.
    Ensure comparative analysis with published spectral data to verify purity and structural integrity .

Basic: Which analytical techniques are critical for confirming the structural integrity of synthesized this compound?

Answer:
Synthesized compounds require rigorous validation via:

  • TLC/HPLC for purity assessment.
  • IR spectroscopy to identify functional groups (e.g., lactone rings).
  • Chiral chromatography or optical rotation measurements to confirm stereochemistry.
    Cross-referencing with literature data (e.g., melting points, NMR shifts) is essential to rule out structural deviations .

Advanced: How should researchers design experiments to elucidate the biosynthetic pathway of this compound?

Answer:
Use a combination of:

  • Isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation.
  • Gene knockout/RNAi in host organisms to identify biosynthetic gene clusters.
  • LC-MS/MS to monitor intermediate metabolites.
    Hypothesis-driven approaches, such as testing putative enzymes in heterologous systems, can validate pathway steps .

Advanced: What strategies resolve contradictions in reported biological activities of this compound across studies?

Answer:
Address discrepancies by:

  • Standardizing assay conditions (e.g., cell lines, solvent controls, incubation times).
  • Meta-analysis of raw data to identify confounding variables (e.g., impurity profiles, dosage ranges).
  • Dose-response curves to establish EC50/IC50 consistency.
    Transparent reporting of experimental parameters (e.g., solvent concentration, temperature) is critical .

Methodological: How can synthetic yield of this compound be optimized while minimizing by-products?

Answer:
Optimize reaction parameters systematically:

  • Catalyst screening (e.g., palladium vs. enzyme-mediated reactions).
  • Temperature/pH control to favor kinetic over thermodynamic products.
  • In-line purification (e.g., continuous-flow systems) to reduce side reactions.
    Post-reaction washes (e.g., aqueous/organic partitioning) remove diethylammonium chloride and unreacted amines .

Advanced: What in silico approaches predict the molecular targets of this compound?

Answer:
Leverage computational tools:

  • Molecular docking (AutoDock, Schrödinger) to screen against protein databases.
  • QSAR models to correlate structural motifs with bioactivity.
  • Network pharmacology to identify multi-target interactions.
    Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Data Analysis: How to statistically validate the reproducibility of this compound’s effects in cell-based assays?

Answer:

  • Power analysis to determine sample size adequacy.
  • ANOVA/t-tests with Bonferroni correction for multi-group comparisons.
  • Error bars (SD/SEM) and replicates (n ≥ 3) to assess variability.
    Include positive/negative controls (e.g., untreated cells, reference inhibitors) to contextualize results .

Experimental Design: What controls are essential in assessing this compound’s cytotoxicity in vitro?

Answer:

  • Solvent controls (e.g., DMSO) to rule out vehicle toxicity.
  • Time-matched controls to account for incubation artifacts.
  • Cell viability assays (MTT, resazurin) with reference cytotoxins (e.g., doxorubicin).
    Document cell passage number and culture conditions to ensure consistency .

Advanced: How to integrate multi-omics data to study this compound’s mechanism of action?

Answer:
Combine:

  • Transcriptomics (RNA-seq) to identify differentially expressed genes.
  • Proteomics (TMT labeling) to map protein interaction networks.
  • Metabolomics (GC-MS) to track metabolic shifts.
    Use pathway enrichment tools (IPA, KEGG) for cross-omics integration and hypothesis generation .

Contradiction Analysis: What methodologies address discrepancies in pharmacokinetic profiles of this compound between animal models?

Answer:

  • Compartmental modeling to compare absorption rates across species.
  • Microsampling (serial blood draws) to refine PK parameters (t½, AUC).
  • Interspecies scaling (allometric principles) to adjust dosages.
    Report sex/age-specific variations and dietary conditions that may influence bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.